3-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O4S and its molecular weight is 422.92. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Studies and Zinc(II) Detection
Research has shown that derivatives of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, related to the compound , have been synthesized for fluorescence studies, particularly for the detection of Zn(II) ions. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II) to the solution, forming fluorescent complexes with Zn(II) except for certain isomers. This research indicates potential applications in the development of specific fluorophores for Zn(II) detection in biological and environmental samples (Kimber et al., 2003).
Antimicrobial Activity
Another study on novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its oxinates demonstrates significant antimicrobial activity against various bacterial and fungal strains. This suggests that such compounds could be utilized in the development of new antimicrobial agents with potential applications in treating infectious diseases (Vanparia et al., 2010).
Pharmacological Potential
Research on quinazoline derivatives highlights their synthesis and evaluation for diuretic, antihypertensive, and anti-diabetic activities. This suggests the potential pharmacological applications of such compounds in managing various health conditions, although this is closely related to drug use and thus only mentioned for context (Rahman et al., 2014).
Industrial Application in Wastewater Treatment
A specific study developed a SPE-LC-MS/MS method for detecting low concentrations of pharmaceuticals in industrial waste streams. Although the compound directly referenced is not the same, the research methodology and analytical techniques could be relevant for environmental monitoring and management of contaminants, including similar chemical compounds (Deegan et al., 2011).
Protein Kinase Inhibition
Isoquinolinesulfonamides, including those structurally related to the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This discovery opens avenues for the development of new therapeutic agents targeting various diseases where these kinases play a crucial role (Hidaka et al., 1984).
properties
IUPAC Name |
3-chloro-4-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-13(2)12-23-18-7-5-15(10-14(18)4-9-20(23)24)22-28(25,26)16-6-8-19(27-3)17(21)11-16/h5-8,10-11,13,22H,4,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRXZSJGXQGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide |
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